molecular formula C12H16N2O5S B2808683 {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-92-6

{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No.: B2808683
CAS No.: 349098-92-6
M. Wt: 300.33
InChI Key: AEXHJXFPCFAIKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells (ISCs) .

Mode of Action

The compound activates the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened . This interaction results in the expansion of the ISC pool, leading to an increase in the number of regenerating crypts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . Activation of this pathway leads to the expansion of the ISC pool, which is crucial for the regeneration of intestinal tissue .

Pharmacokinetics

The compound’s ability to bind to smoothened and activate the hedgehog signaling pathway suggests that it can reach its target effectively .

Result of Action

The activation of the Hedgehog signaling pathway and the subsequent expansion of the ISC pool lead to an increase in the number of regenerating crypts . This can prevent gastrointestinal acute radiation syndrome (GI-ARS), a condition that can occur after exposure to lethal doses of radiation .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of radiation can trigger GI-ARS, and the compound’s ability to prevent this condition suggests that it can function effectively in such an environment . .

Preparation Methods

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.

Properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXHJXFPCFAIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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